Bis(4-nitrophenyl) pentanedioate
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Overview
Description
Bis(4-nitrophenyl) pentanedioate: is an organic compound characterized by the presence of two 4-nitrophenyl groups attached to a pentanedioate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-nitrophenyl) pentanedioate typically involves the esterification of pentanedioic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Bis(4-nitrophenyl) pentanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield pentanedioic acid and 4-nitrophenol.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Hydrolysis: Pentanedioic acid and 4-nitrophenol.
Reduction: Bis(4-aminophenyl) pentanedioate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Bis(4-nitrophenyl) pentanedioate is used as a building block in organic synthesis, particularly in the preparation of polymers and advanced materials. Its ability to undergo various chemical transformations makes it a versatile intermediate.
Biology and Medicine: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as probes for studying enzyme mechanisms. The compound’s nitro groups can be reduced to amino groups, which can then be functionalized for various biological applications.
Industry: In the industrial sector, this compound is used in the production of flame retardants and smoke suppressants. Its incorporation into polymer matrices can enhance the fire resistance of materials.
Mechanism of Action
The mechanism by which Bis(4-nitrophenyl) pentanedioate exerts its effects depends on the specific chemical reactions it undergoes. For example, in hydrolysis reactions, the ester bonds are cleaved by nucleophilic attack from water molecules. In reduction reactions, the nitro groups are converted to amino groups through electron transfer processes facilitated by reducing agents.
Comparison with Similar Compounds
Bis(4-nitrophenyl) phosphate: Similar in structure but contains a phosphate group instead of a pentanedioate backbone.
Bis(4-nitrophenyl) squaramide: Contains a squaramide group and is studied for its host-guest interactions with anions.
Bis(4-nitrophenyl) carbonate: Contains a carbonate group and is used in the synthesis of polycarbonates.
Uniqueness: Bis(4-nitrophenyl) pentanedioate is unique due to its pentanedioate backbone, which imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
bis(4-nitrophenyl) pentanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O8/c20-16(26-14-8-4-12(5-9-14)18(22)23)2-1-3-17(21)27-15-10-6-13(7-11-15)19(24)25/h4-11H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIJXIHQQRSQDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CCCC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O8 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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